molecular formula C21H14N2O3S B2375567 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2375567
M. Wt: 374.4 g/mol
InChI Key: IKMNLKQUUGRBCM-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 312605-77-9) is a synthetic small molecule with a molecular formula of C21H14N2O3S and a molecular weight of 374.4 g/mol . This compound is built around a 2-aminothiazole core, a scaffold widely recognized in medicinal chemistry for its significant pharmacological potential . The 2-aminothiazole structure is a fundamental component in several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, underscoring its importance in oncology drug discovery research . Derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The specific substitution pattern on this molecule—featuring benzoyl and phenyl groups on the thiazole ring, coupled with a furan-2-carboxamide moiety—classifies it as a structural analog for investigation into small molecule antitumor agents. Such compounds are designed to explore mechanisms like decreasing drug resistance and reducing side effects . This product is intended for research purposes only, specifically for in vitro biological screening and as a key intermediate in the synthesis and structural optimization of novel therapeutic agents. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMNLKQUUGRBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic effects, supported by research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C21H14N2O3S
  • Molecular Weight : 378.41 g/mol
  • CAS Number : 5033052

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. Key findings include:

  • Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, derivatives containing the thiazole moiety have shown IC50 values as low as 1.61 µg/mL against certain cancer types .
Cell LineIC50 (µg/mL)
Jurkat (Bcl-2 positive)< 1.61
A-431< 1.98

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains with notable results:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit β-glucuronidase, an enzyme linked to drug-induced gastrointestinal toxicity, which could provide therapeutic benefits in mitigating side effects from other medications .

Study on Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer properties against human leukemia cells (K563). The results indicated that compounds with thiazole rings displayed significant anti-proliferative effects, supporting their potential as anticancer agents.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results confirmed that the thiazole derivative exhibited higher efficacy compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Scientific Research Applications

Anticancer Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has been investigated for its anticancer properties. Research indicates that thiazole derivatives exhibit promising activity against various cancer cell lines.

Case Studies:

  • Colon Carcinoma: Compounds similar to this compound have shown remarkable efficacy against colon carcinoma cell lines, such as HCT-15. For instance, a related thiazole compound demonstrated an IC50 value of 23.30 ± 0.35 mM against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells .
CompoundCell LineIC50 (mM)
Thiazole DerivativeHCT-1523.30 ± 0.35
Thiazole CompoundA549>1000

The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly influence anticancer activity, with certain substitutions enhancing efficacy against specific cell lines .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been reported to exhibit good activity against various bacterial and fungal strains.

Research Findings:

  • A study highlighted that thiazole derivatives showed significant antimicrobial activity against pathogens like E. coli and S. aureus. The presence of electron-withdrawing groups was crucial for enhancing the antimicrobial potency of the synthesized compounds .
PathogenActivity
E. coliEffective
S. aureusEffective

Antiviral Potential

Emerging research suggests that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses.

Key Insights:

  • Certain thiazole derivatives have shown inhibition of viral replication in vitro, specifically targeting the NS5B RNA polymerase of Hepatitis C virus (HCV). For example, derivatives demonstrated IC50 values as low as 0.35 μM against HCV NS5B .
VirusTarget EnzymeIC50 (μM)
HCVNS5B0.35

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, their synthesis routes, yields, and biological activities:

Compound Name Key Structural Features Synthesis Method Yield (%) Biological Activity (if reported) Reference
This compound Thiazole with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups; furan-2-carboxamide at C2 Not explicitly detailed in evidence (likely via amide coupling or cyclization) Not reported in evidence
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Thiazole with methyl group at C4; bromo-substituted furan at C2 Amide coupling of 5-bromofuran-2-carbonyl chloride with 4-methylthiazol-2-amine Not reported
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides (7a–g) Thiazole with substituted benzyl groups (R = H, Cl, F); dimethylfuran-carboxamide Amide coupling of 2,5-dimethylfuran-3-carbonyl chloride with thiazol-2-amines 50–85 Anticancer screening (specific data not provided)
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiazole with 2,4-dichlorobenzyl group; thiophene-2-carboxamide (vs. furan in target) Suzuki-Miyaura cross-coupling and amidation 32–83 Significant cytotoxic and cytostatic effects
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides Thiazole with substituted benzyl groups; imidazole-carboxamide (vs. furan in target) Reaction of chloroacetamides with morpholine and ethylenediamine 70–90 Promising anticancer activity (NCI screening)

Key Research Findings and Implications

Activity Gaps : Unlike its thiophene or imidazole analogs, the furan-based target compound lacks reported biological data. Future studies should prioritize in vitro screening to evaluate its cytotoxicity profile.

Synthetic Scalability : High-yield routes (e.g., Suzuki coupling for aryl diversification) used in and could be adapted for synthesizing derivatives of the target compound .

Q & A

Q. What are the optimal synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be controlled to improve yields?

The synthesis typically involves multi-step reactions, including condensation of thiazole intermediates with furan-2-carboxamide derivatives. Key steps include:

  • Acylation : Introducing the benzoyl group to the thiazole ring under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) .
  • Amide Coupling : Reaction of the thiazol-2-amine intermediate with activated furan-2-carboxylic acid derivatives (e.g., using HATU or EDCI as coupling agents) .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to achieve >95% purity . Yields are highly sensitive to temperature (60–80°C optimal) and solvent choice (DMF or THF preferred) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the thiazole and furan rings. For example, the thiazole C-2 proton appears as a singlet near δ 7.5 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) . Computational tools like DFT (Density Functional Theory) model electronic properties and predict reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitutions) impact the compound’s anticancer activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Benzoyl Group : Essential for intercalation with DNA or enzyme active sites. Fluorination at the phenyl ring (e.g., 4-fluorobenzoyl) enhances metabolic stability and bioavailability .
  • Thiazole Core : Methyl substitution at C-4 increases steric hindrance, reducing off-target interactions while maintaining potency .
  • Furan Carboxamide : Replacing furan with other heterocycles (e.g., thiophene) diminishes activity, suggesting furan’s role in H-bonding with targets . Data from NCI-DTP screening shows IC50_{50} values ranging from 0.5–5 µM against leukemia and breast cancer cell lines .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity data may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell line selection (e.g., NCI-60 panel vs. primary cells) .
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid artifactual results. Pre-solubilize in PEG-400 for in vivo studies .
  • Metabolic Instability : Perform stability studies in liver microsomes to identify labile groups (e.g., ester hydrolysis) and guide structural optimization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to kinases (e.g., EGFR or Aurora B) using AutoDock Vina. The benzoyl group shows π-π stacking with tyrosine residues in kinase active sites .
  • MD Simulations : Assess binding stability over 100-ns trajectories; furan carboxamide maintains hydrogen bonds with catalytic lysine residues .
  • QSAR Models : Correlate logP values (2.5–3.5) with membrane permeability and cytotoxicity .

Data Analysis and Reproducibility

Q. What are best practices for validating crystallographic data of this compound?

  • SHELX Refinement : Use SHELXL for small-molecule refinement. Key metrics: R1_1 < 5%, wR2_2 < 15%, and Flack parameter ≤0.1 .
  • Twinned Data : Apply HKLF 5 format in SHELXL for handling twinning, common in thiazole derivatives due to pseudo-symmetry .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full displacement parameters .

Q. How to address discrepancies in melting points reported across studies?

Variations (e.g., 180–190°C) arise from:

  • Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms .
  • Purity : Re-crystallize samples and validate via HPLC (≥99% purity) .
  • Methodology : Use sealed capillary tubes and controlled heating rates (1°C/min) .

Biological Mechanism and Target Identification

Q. What pathways are implicated in this compound’s anticancer activity?

  • Apoptosis Induction : Caspase-3/7 activation in Jurkat cells (2-fold increase at 10 µM) .
  • Kinase Inhibition : IC50_{50} of 0.8 µM against PI3Kγ, linked to reduced Akt phosphorylation .
  • ROS Generation : 1.5-fold increase in ROS levels in MCF-7 cells, synergizing with doxorubicin .

Q. How to design in vivo studies to evaluate efficacy and toxicity?

  • Dosing : 10–50 mg/kg daily via IP injection in xenograft models .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
  • Pharmacokinetics : Calculate t1/2_{1/2} (4–6 hours) and AUC using LC-MS/MS .

Tables

Q. Table 1. Comparative Anticancer Activity of Analogues

SubstituentIC50_{50} (µM)Target PathwayReference
4-Fluorobenzoyl0.5PI3K/Akt Inhibition
3-Methylthiazole2.1ROS Generation
Unsubstituted benzoyl5.3Caspase Activation

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalStructural Assignment
1H^1H-NMRδ 7.85 (s, 1H)Thiazole C-2 proton
IR1650 cm1^{-1}Amide C=O stretch
HRMSm/z 421.1052 [M+H]+^+Molecular ion confirmation

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